molecular formula C10H10O B1583184 Indan-5-carbaldehyde CAS No. 30084-91-4

Indan-5-carbaldehyde

Cat. No. B1583184
CAS RN: 30084-91-4
M. Wt: 146.19 g/mol
InChI Key: YNGGRNROMJXLCP-UHFFFAOYSA-N
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Description

Indan-5-carbaldehyde is a chemical compound with the formula C10H10O and a molecular weight of 146.1858 . It is also known by its IUPAC name, 2,3-dihydro-1H-indene-5-carbaldehyde .


Synthesis Analysis

While specific synthesis routes for Indan-5-carbaldehyde were not found in the search results, it’s worth noting that indole derivatives, which are structurally similar to Indan-5-carbaldehyde, have been synthesized using various methods . More detailed information about the synthesis of Indan-5-carbaldehyde might be found in specialized chemical databases or literature.


Molecular Structure Analysis

The molecular structure of Indan-5-carbaldehyde consists of a ten-membered carbon ring with an attached oxygen atom . The IUPAC Standard InChI for this compound is InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 .


Physical And Chemical Properties Analysis

Indan-5-carbaldehyde has a molecular weight of 146.1858 . More detailed physical and chemical properties were not found in the search results. For comprehensive data, specialized chemical databases or resources may need to be consulted.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research by Hamama et al. (2018) in the field of organic chemistry has highlighted the synthesis of quinoline ring systems using compounds like 2-chloroquinoline-3-carbaldehyde, which are chemically related to Indan-5-carbaldehyde. These compounds are used to construct fused or binary quinoline-core heterocyclic systems, which are significant in the development of new pharmaceuticals and materials (Hamama et al., 2018).

Thermodynamic Properties

Dibrivnyi et al. (2015) conducted a study to understand the thermodynamic properties of compounds like 5(nitrophenyl) furan-2-carbaldehyde, which shares a similar structure with Indan-5-carbaldehyde. These studies are crucial for optimizing synthesis, purification, and application processes in the chemical industry (Dibrivnyi et al., 2015).

Photocatalytic Applications

Yu et al. (2018) explored the use of furan-2-carbaldehydes, which are similar to Indan-5-carbaldehyde, as green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This study is significant for its environmental friendliness and efficiency, using ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018).

Biological Evaluation

Research on derivatives of Indan-5-carbaldehyde, like 2-[1-(1,3-Diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]indan-1-one, has been conducted by Chougule et al. (2020). These compounds were synthesized and evaluated for their antibacterial potency, showcasing the potential of Indan-5-carbaldehyde derivatives in developing new antibacterial agents (Chougule et al., 2020).

Oxidation Studies

Kuramoto and Kitao (1980) studied the photo-oxidation of compounds like 2-(2-quinolyl)indan-1,3-dione, which are related to Indan-5-carbaldehyde. These studies contribute to understanding the chemical behavior and potential applications of these compounds in various oxidative processes (Kuramoto & Kitao, 1980).

Safety And Hazards

Indan-5-carbaldehyde is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1H-indene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGRNROMJXLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184169
Record name Indan-5-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indan-5-carbaldehyde

CAS RN

30084-91-4
Record name 2,3-Dihydro-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30084-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Indanecarboxaldehyde
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Record name Indan-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-5-carbaldehyde
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Record name 5-INDANECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

A solution of the alcohol (370 mg, 2.5 mmol) in dichloromethane (10 mL) was stirred at room temperature. N-Methylmorpholine-N-oxide (307 mg, 2.62 mmol) and powdered 4 Å molecular sieves (˜1 g) were added and the mixture was stirred under Ar for 30 minutes. Tetrapropylammonium perruthenate (44 mg, 0.12 mmol) was added in one portion and stirring was continued for 30 minutes. Tic indicated some starting material remaining, so further N-methylmorpholine-N-oxide (100 mg, 0.85 mmol) was added and stirring continued for an additional 30 minutes. The mixture was evaporated onto SiO2 (˜2 g) and purified by flash column chromatography (SiO2, 10% EtOH/Hexane eluent) to afford the aldehyde as a pale yellow oil (299 mg, 82%).
[Compound]
Name
alcohol
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
44 mg
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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